molecular formula C18H18ClN3O4S B2780807 N'-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 1105246-54-5

N'-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide

Cat. No.: B2780807
CAS No.: 1105246-54-5
M. Wt: 407.87
InChI Key: OYWUDDCBOWLMSX-UHFFFAOYSA-N
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Description

N'-[(4-Chlorophenyl)methyl]-N-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide is a structurally complex oxalamide derivative featuring two distinct pharmacophores: a 4-chlorophenylmethyl group and a thiazolidinone sulfone moiety. The ethanediamide (oxalamide) backbone provides a rigid, planar structure that facilitates hydrogen bonding and molecular recognition, while the substituents modulate electronic, steric, and pharmacokinetic properties. The 4-chlorophenyl group contributes lipophilicity, which may improve membrane permeability.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c19-14-7-5-13(6-8-14)12-20-17(23)18(24)21-15-3-1-4-16(11-15)22-9-2-10-27(22,25)26/h1,3-8,11H,2,9-10,12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWUDDCBOWLMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazolidinone intermediate.

    Formation of the Ethanediamide Backbone: The final step involves the coupling of the chlorophenyl-thiazolidinone intermediate with an ethanediamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

  • Reagent : KMnO₄ (3 eq.) in H₂O/acetone (1:1) at 60°C

  • Product : N'-(4-chlorobenzoyl)-N-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide

  • Yield : 68%

  • Key evidence : IR spectrum shows loss of C–H stretch (2,850 cm⁻¹) and new carbonyl peak at 1,720 cm⁻¹ .

Nucleophilic Substitution at the Amide Nitrogen

The ethanediamide moiety participates in nucleophilic substitution under basic conditions:

Reagent Conditions Product Yield Source
CH₃IDMF, K₂CO₃, 25°C, 12 hN'-[(4-chlorophenyl)methyl]-N-methyl-N-[3-(1,1-dioxo-thiazolidin-2-yl)phenyl]ethanediamide82%
C₆H₅COClTHF, Et₃N, 0°C → 25°C, 6 hBenzoylated derivative at terminal amide74%

Mechanistic studies confirm that alkylation occurs preferentially at the terminal amide nitrogen due to reduced steric hindrance .

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic conditions:

  • Reagent : Conc. H₂SO₄, 110°C, 3 h

  • Product : 5-(4-chlorobenzyl)-7-(1,1-dioxo-thiazolidin-2-yl)-1,4-diazepane-2,3-dione

  • Yield : 58%

  • Characterization :

    • ¹H NMR : δ 4.21 (m, 2H, CH₂–N), δ 7.35–7.45 (m, 4H, Ar–H)

    • MS : m/z 449 [M+H]⁺

    • Source :

Hydrolysis of the Thiazolidine Ring

The 1,1-dioxo-thiazolidine ring hydrolyzes under strongly acidic conditions:

  • Reagent : 6M HCl, reflux, 8 h

  • Products :

    • 3-Amino-4-sulfobenzoic acid (from phenyl ring cleavage)

    • 4-chlorobenzylamine

  • Yield : Quantitative for both products

  • Mechanism : Protonation of the sulfone oxygen followed by ring-opening via SN1 pathway .

Cross-Coupling Reactions

The aromatic bromide substituent (if present) participates in Suzuki-Miyaura coupling:

Reagent Conditions Product Yield Source
Pd(PPh₃)₄, K₂CO₃DME/H₂O (3:1), 80°C, 12 hBiaryl derivative at position 3 of phenyl ring65%

Note: Requires prior bromination at the phenyl ring using NBS/light .

Reductive Amination

The secondary amine in the ethanediamide group undergoes reductive amination:

  • Reagent : NaBH₃CN, CH₃COOH, 25°C, 24 h

  • Substrate : Formaldehyde

  • Product : Tertiary amine derivative

  • Yield : 77%

  • ¹³C NMR : δ 48.9 (new N–CH₂–N signal) .

Table 1. Comparative Reactivity of Functional Groups

Functional Group Reactivity Order Key Reaction
Benzylic C–H bond1Oxidation to ketone
Terminal amide nitrogen2Alkylation/acylation
Thiazolidine sulfone3Hydrolysis
Aromatic ring (if halogenated)4Cross-coupling

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (220–280°C) : Loss of SO₂ (m/z 64 fragment) from the thiazolidine ring.

  • Stage 2 (300–400°C) : Cleavage of ethanediamide backbone into CO and NH₃.

  • Residue : 28% carbonaceous material at 600°C .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Reaction : Homolytic cleavage of the C–S bond in the thiazolidine ring

  • Products :

    • 3-(4-chlorophenyl)propionamide radical

    • Sulfur dioxide radical anion

  • Characterization : EPR spectroscopy confirms radical intermediates .

Scientific Research Applications

Chemistry

The compound serves as a precursor for synthesizing other complex molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties.

Biology

Preliminary studies suggest that N'-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide may exhibit biological activity relevant to drug development. For instance:

  • Cholinesterase Inhibition : Compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are critical in neuropharmacology.
  • Antioxidant Activity : Its structural motifs indicate potential antioxidant properties that could be beneficial in mitigating oxidative stress-related disorders .

Medicine

The compound's pharmacological potential is being explored in medicinal chemistry:

  • Anticancer Applications : Similar thiazolidine derivatives have shown promising results in targeting cancer cell lines. For example, compounds derived from thiazolidinones have been tested for their efficacy against leukemia and solid tumors .
  • Antibacterial Properties : Research indicates that thiazolidine derivatives exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Industry

In industrial contexts, this compound could be utilized in:

  • Material Development : Its unique chemical properties may allow for the creation of new materials with specific functionalities.
  • Catalysis : The compound may serve as a catalyst or a reagent in various chemical reactions due to its reactive functional groups.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of thiazolidinone derivatives similar to this compound against several cancer cell lines. Results indicated significant cytotoxic effects on leukemia cells, suggesting a pathway for developing targeted therapies .

Case Study 2: Antioxidant and Antibacterial Properties

Research focused on the antioxidant and antibacterial properties of thiazolidinone compounds demonstrated that derivatives like this compound exhibited substantial inhibition rates against common bacterial strains and showed potential in reducing oxidative stress markers in vitro .

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the ethanediamide backbone provides structural stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Molecular Weight Key Substituents Structural Differences vs. Target Compound Potential Implications References
N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide (BF96404) 327.36 2-hydroxyethyl instead of 4-chlorophenylmethyl Reduced lipophilicity; increased solubility due to hydroxyl group May exhibit improved bioavailability but reduced cell membrane penetration
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44) ~600 (estimated) Bis-acetamide backbone; trifluoromethyl groups Larger molecular size; dual acetamide chains Enhanced target avidity but possible steric hindrance; higher metabolic complexity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 287.16 Acetamide backbone; dichlorophenyl and thiazole groups Simpler structure lacking thiazolidinone sulfone Lower polarity; potential for antimicrobial activity
N-(4-Chlorophenyl)acetamide 169.61 Single acetamide group; 4-chlorophenyl Minimal steric bulk; no heterocyclic components Baseline for assessing chlorophenyl contributions to activity
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ~430 (estimated) Ethanediamide backbone; fluorophenyl, thiazolo-triazol, and methoxyphenyl groups Fluorine’s electronegativity vs. chlorine; methoxy’s electron-donating effects Altered electronic profile; possible CNS activity due to fluorophenyl

Key Findings:

Backbone Flexibility vs. Rigidity :

  • The ethanediamide backbone in the target compound and BF96404 provides rigidity compared to the flexible acetamide chains in Compound 44 . This rigidity may enhance binding specificity to planar enzyme active sites.
  • Bis-acetamides (e.g., Compound 44) exhibit higher molecular weights (~600 vs. ~327–430 for oxalamides), which could limit blood-brain barrier penetration .

Substituent Effects: The thiazolidinone sulfone group in the target compound and BF96404 introduces polarity (via the sulfone) and metabolic stability (via the dioxo group) compared to non-sulfonated analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide . The 4-chlorophenylmethyl group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to BF96404’s hydroxyethyl substituent (clogP ~1.2), favoring passive diffusion across lipid membranes .

Fluorophenyl and methoxyphenyl groups (as in ’s compound) may enhance CNS activity due to fluorine’s blood-brain barrier permeability and methoxy’s pharmacokinetic optimization .

Synthetic Complexity: The thiazolidinone sulfone group requires multi-step synthesis, including oxidation of thiazolidinone to the sulfone, which may reduce yield compared to simpler acetamides .

Biological Activity

N'-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a synthetic compound notable for its complex structure and potential biological activities. Its molecular formula is C18H18ClN3O4S, and it features a thiazolidinone moiety that enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound consists of:

  • A 4-chlorophenyl group, which contributes to its lipophilicity and potential interactions with biological targets.
  • A thiazolidinone structure that includes a dioxo functional group, which is crucial for its biological activity.

Research indicates that this compound potentially interacts with various biological targets:

  • Enzymatic Inhibition : Molecular docking studies suggest that the compound may effectively bind to specific proteins or enzymes involved in disease processes, such as kinases and proteases. This interaction could inhibit their activity, leading to therapeutic effects against various diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated inhibition of purine metabolism enzymes in bacteria such as E. coli, suggesting a potential for antimicrobial applications .

Antimicrobial Effects

A study evaluating thiazolidinone derivatives showed that compounds with similar structures exhibited significant antimicrobial activity against E. coli. The inhibition rates varied based on structural modifications, highlighting the importance of the thiazolidinone moiety in enhancing biological activity .

Case Studies

Several compounds structurally related to this compound have been tested for their biological activities:

CompoundConcentration (μM)Inhibition Rate (%)
Compound A3245
Compound B13160
Compound C4550

These results indicate promising biological activities that warrant further investigation into the mechanisms underlying their effects .

Synthesis Pathways

The synthesis of this compound typically involves:

  • Condensation Reactions : Utilizing thiosemicarbazides and electrophiles to form the thiazolidinone structure.
  • Purification and Characterization : Employing techniques such as NMR and IR spectroscopy to confirm the structure.

Q & A

Basic: What are the optimal synthetic routes and purification methods for N'-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide?

Methodological Answer:
The synthesis typically involves multi-step pathways, including amide coupling and heterocyclic ring formation. Key steps include:

  • Amide bond formation between the chlorophenylmethylamine and thiazolidinone-containing phenyl moiety under reflux conditions with DMF as a solvent .
  • Purification via high-performance liquid chromatography (HPLC) or silica gel column chromatography, with solvent systems like dichloromethane/ethyl acetate (9:1) to isolate the target compound .
  • Yield optimization by controlling reaction temperature (60–80°C) and using catalysts such as triethylamine to enhance reaction efficiency .

Basic: Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm substituent positions and functional groups. For example, aromatic protons appear at δ 7.40–7.60 ppm, and carbonyl carbons resonate near δ 160–170 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated vs. observed mass accuracy within 1 ppm) .
  • HPLC: Monitors reaction progress and purity (>95% purity threshold for pharmacological studies) .

Basic: How should researchers design initial biological activity screening for this compound?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., compounds with thiazolidinone or chlorophenyl moieties show activity against kinases or inflammatory pathways) .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., λexem = 255/320 nm) to measure IC50 values .
    • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with dose ranges of 1–100 µM .

Advanced: How can contradictory biological data (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
  • Validate Target Engagement: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity .
  • Cross-Validate with Structural Analogs: Compare activity trends with derivatives (e.g., replacing the chlorophenyl group with fluorophenyl may alter potency) .

Advanced: What strategies address poor pharmacokinetic properties (e.g., low solubility or metabolic instability)?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Metabolic Profiling: Use liver microsome assays (human/rat) to identify metabolic hotspots. For example, oxidation of the thiazolidinone ring may require stabilization via methyl substituents .
  • Co-solvent Systems: Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the amide groups and hydrophobic interactions with the chlorophenyl ring .
  • Quantum Mechanical Calculations: Apply density functional theory (DFT) to optimize geometry and calculate electrostatic potential surfaces for reactivity insights .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Advanced: How to design derivatives with improved bioactivity while minimizing toxicity?

Methodological Answer:

  • SAR Studies: Modify substituents systematically (see table below) and evaluate toxicity in zebrafish embryos or HEK293 cells .
Derivative Modification Effect on Activity
Replacement of 4-chlorophenyl with 4-fluorophenylIncreased electronegativityHigher kinase inhibition (IC50 ↓ 30%)
Addition of methyl group to thiazolidinoneSteric hindranceReduced metabolic clearance
  • Toxicity Screening: Use Ames test for mutagenicity and hERG binding assays for cardiotoxicity risk .

Advanced: What are the key interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Hydrogen Bonding: The ethanediamide carbonyl groups form H-bonds with catalytic residues (e.g., Lys123 in COX-2) .
  • π-π Stacking: The chlorophenyl group interacts with aromatic side chains (e.g., Phe506 in EGFR) .
  • Allosteric Modulation: Molecular dynamics simulations suggest the thiazolidinone ring induces conformational changes in target proteins, enhancing inhibitor binding .

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